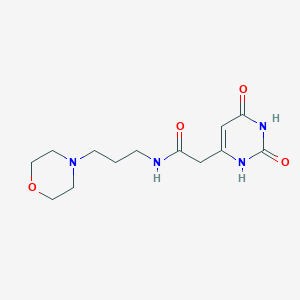
5-Bromo-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would involve various chemical reactions, but specific details about the synthesis of this particular compound are not available .Molecular Structure Analysis
The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, specific details about the molecular structure of this compound are not available .Chemical Reactions Analysis
The analysis of chemical reactions involves studying the changes that occur during a chemical reaction. Unfortunately, specific details about the chemical reactions involving this compound are not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility, among others. Unfortunately, specific details about the physical and chemical properties of this compound are not available .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study describes the synthesis and spectroscopic characterization of a compound prepared from 5-bromoindazole-3-carboxylic acid methylester, showcasing techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction studies for structural identification. This approach highlights the importance of these techniques in the structural elucidation of brominated pyridine derivatives (Anuradha et al., 2014).
Biological Activity
- Carbocyclic analogues of 3'-deoxyuridines and uridines with substituents, including bromo groups, were synthesized and tested for antiviral activity against herpes simplex virus, demonstrating the potential biological applications of brominated compounds in antiviral research (Shealy et al., 1983).
Chemical Synthesis Techniques
- Research on the efficient synthesis of bromo- and methoxy-substituted pyridine carboxylic acids, which are key moieties in potent receptor antagonists, underlines the relevance of these compounds in developing pharmacologically active agents. This includes methodologies for achieving high regioselectivity and overall yield in the synthesis process (Hirokawa et al., 2000).
Mechanistic Insights and Application
- The application of brominated nucleotides like 5-bromodeoxyuridine for DNA replication studies offers insights into cell cycle dynamics and DNA synthesis mechanisms, illustrating the utility of brominated compounds in molecular biology research (Gratzner, 1982).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-16(12(8-14)3-2-4-12)11(17)9-5-10(13)7-15-6-9/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPMTOGQOQELMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CN=C1)Br)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


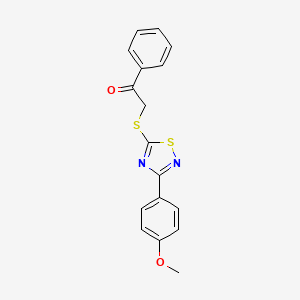
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2768336.png)
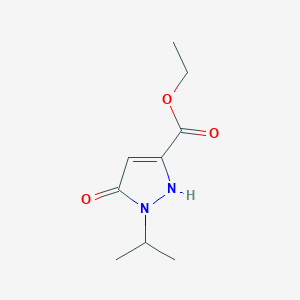
![6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2768341.png)
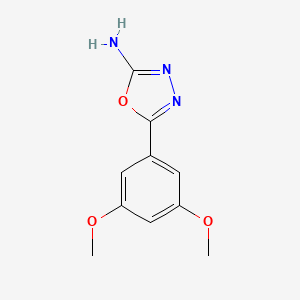
![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2768344.png)

![3,5-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2768346.png)
![N-[[4-(3-Methylsulfanylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2768347.png)
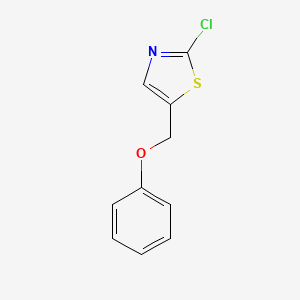
![4-[(4-methylphenyl)methyl]-1-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2768352.png)
